molecular formula C8H14N4S B458987 N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea CAS No. 34970-65-5

N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea

Cat. No.: B458987
CAS No.: 34970-65-5
M. Wt: 198.29g/mol
InChI Key: RGIDMSNTKAZSFO-UHFFFAOYSA-N
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Description

SK&F 91581 is a member of imidazoles.

Scientific Research Applications

Infrared Study of Hydrogen Bonding

  • Intramolecular Hydrogen Bonding : A study by Mitchell (1980) in "Journal of The Chemical Society-perkin Transactions 1" examined the infrared spectra of compounds related to N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea, showing that they can form intramolecular hydrogen bonds in solution, indicating a potential for complex molecular interactions. This property is significant for understanding the behavior of these compounds in various environments (Mitchell, 1980).

Pharmacokinetics and Crystallography

  • Azomethine Prodrugs : A study by Krause et al. (1995) in "Journal of Medicinal Chemistry" focused on azomethine derivatives of this compound for improving bioavailability, especially for brain entry. This research highlighted the pharmacokinetic properties and structural analysis of these derivatives (Krause et al., 1995).

Histamine Receptor Agonists and Antagonists

  • Transition from Agonist to Antagonist : A paper by Ganellin et al. (1992) in "Bioorganic & Medicinal Chemistry Letters" discussed how certain N-methyl derivatives of imetit, including structures related to this compound, act as potent agonists or antagonists at histamine H3 receptors. This demonstrates the compound's relevance in modulating histamine receptors (Ganellin et al., 1992).

Novel Heteroaromatic Systems

  • Improved Activity Profile : Clitherow et al. (1996) in "Bioorganic & Medicinal Chemistry Letters" explored the replacement of the isothiourea moiety with 5-membered heteroaromatic systems, leading to compounds with improved activity profiles. This research contributes to understanding how structural modifications can enhance the efficacy of such compounds (Clitherow et al., 1996).

Spectroscopic Characterization and Reactive Properties

  • Spectroscopic Analysis and Computational Predictions : A study by War et al. (2017) in "Journal of Molecular Structure" involved the spectroscopic characterization of 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea, a related compound. This work included DFT calculations, molecular dynamics simulations, and in vitro antibacterial activity evaluation, offering insights into the compound's properties and potential applications (War et al., 2017).

Properties

CAS No.

34970-65-5

Molecular Formula

C8H14N4S

Molecular Weight

198.29g/mol

IUPAC Name

1-[3-(1H-imidazol-5-yl)propyl]-3-methylthiourea

InChI

InChI=1S/C8H14N4S/c1-9-8(13)11-4-2-3-7-5-10-6-12-7/h5-6H,2-4H2,1H3,(H,10,12)(H2,9,11,13)

InChI Key

RGIDMSNTKAZSFO-UHFFFAOYSA-N

Isomeric SMILES

CN=C(NCCCC1=CN=CN1)S

SMILES

CNC(=S)NCCCC1=CN=CN1

Canonical SMILES

CN=C(NCCCC1=CN=CN1)S

34970-65-5

Synonyms

N-methyl-N(1)-(3-(imidazole-4-yl)propyl)thiourea
SK and F 91581
SK and F-91581
SKF 91581

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea
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N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea

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